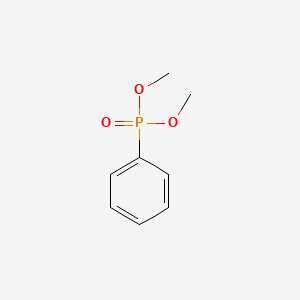

Dimethyl Phenylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethoxyphosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDOANYFRLHSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176933 | |

| Record name | Phosphonic acid, phenyl-, O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2240-41-7 | |

| Record name | Dimethyl P-phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, phenyl-, O,O-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2240-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, phenyl-, O,O-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl Phenylphosphonate via Michaelis-Arbuzov and Modern Catalytic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl phenylphosphonate (B1237145), a key intermediate in the development of various pharmaceuticals and fine chemicals. While the classical Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, its application to the synthesis of arylphosphonates from unactivated aryl halides is challenging. This document details the traditional approach and explores more efficient, modern catalytic methodologies, including copper-, palladium-, and nickel-catalyzed cross-coupling reactions. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to assist researchers in the practical application of these synthetic routes.

The Classical Michaelis-Arbuzov Reaction: A Foundational but Limited Approach

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, is the most fundamental method for forming a carbon-phosphorus (C-P) bond.[1] The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, proceeding through a phosphonium (B103445) salt intermediate that then undergoes dealkylation to yield the corresponding phosphonate.

However, the direct application of the classical Michaelis-Arbuzov reaction for the synthesis of dimethyl phenylphosphonate from unactivated aryl halides, such as bromobenzene (B47551) or chlorobenzene, is notoriously difficult. This limitation arises from the low reactivity of sp²-hybridized carbon centers in aryl halides towards nucleophilic substitution (SN2) reactions. Consequently, harsh reaction conditions are often required, leading to low yields and the formation of side products.

Modern Catalytic Approaches to this compound Synthesis

To overcome the limitations of the classical Michaelis-Arbuzov reaction, several modern catalytic methods have been developed for the efficient synthesis of arylphosphonates. These approaches, primarily based on transition metal catalysis, offer milder reaction conditions, broader substrate scope, and significantly improved yields.

Copper-Catalyzed Cross-Coupling of Phenylboronic Acid with Dimethyl Phosphite

A highly effective method for the synthesis of this compound involves the copper-catalyzed cross-coupling of phenylboronic acid with dimethyl phosphite. This approach, a variation of the Chan-Lam coupling, provides a cost-effective and efficient alternative to palladium-catalyzed methods.[2][3]

Materials:

-

Phenylboronic acid

-

Dimethyl phosphite

-

Copper(I) oxide (Cu₂O)

-

Acetonitrile (B52724) (CH₃CN)

-

Pentane

-

Ethyl acetate (B1210297) (AcOEt)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a reaction vessel, add phenylboronic acid (1.0 mmol), dimethyl phosphite (0.5 mmol), 1,10-phenanthroline (0.05 mmol), and copper(I) oxide (0.025 mmol).

-

Add acetonitrile (2 mL) to the mixture.

-

Stir the reaction mixture under an atmosphere of air at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a pentane-ethyl acetate eluent system to afford pure this compound.

| Parameter | Value | Reference |

| Yield | Up to 96% | [2] |

| Reaction Time | 24 hours | [2][3] |

| Temperature | Room Temperature | [2][3] |

| Catalyst Loading | 2.5 mol% Cu₂O | [2][3] |

Spectroscopic Data for this compound:

-

¹H NMR (400 MHz, CDCl₃): δ 7.72 (dd, J = 13.9, 7.8Hz, 2 H), 7.45-7.51 (m, 1 H), 7.35-7.42 (m, 2 H), 3.67 (d, J = 11.2 Hz, 6H).

-

¹³C NMR (100 MHz, CDCl₃): δ 132.6 (d, J = 3.1 Hz), 131.8 (d, J = 10.3 Hz), 128.5(d, J = 15.4 Hz), 126.7 (d, J = 188.6 Hz), 52.6 (d, J = 5.9 Hz).

-

³¹P NMR (162 MHz, CDCl₃): δ 21.7.

Palladium-Catalyzed Cross-Coupling (Hirao Reaction)

The Hirao reaction is a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites to form arylphosphonates.[4][5][6] This method is highly versatile and tolerates a wide range of functional groups. While the original conditions often required high catalyst loadings, modern variations have been developed that are more efficient.[5]

Note: The following is a general procedure based on protocols for similar aryl phosphonates and may require optimization for the synthesis of this compound.

Materials:

-

Iodobenzene or Bromobenzene

-

Dimethyl phosphite

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, combine the aryl halide (1.0 equiv), dimethyl phosphite (1.2-1.5 equiv), and the base (e.g., DIPEA, 1.5-2.0 equiv).

-

Add the solvent (acetonitrile or DMF).

-

To this mixture, add palladium(II) acetate (1-5 mol%) and dppf (1-5 mol%).

-

Heat the reaction mixture to reflux (in acetonitrile) or 110 °C (in DMF) for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | General Range | Reference |

| Yield | 60-95% | [4][5] |

| Reaction Time | 12-24 hours | [4][5] |

| Temperature | 80-120 °C | [4][5] |

| Catalyst Loading | 1-5 mol% Pd(OAc)₂ | [5] |

Nickel-Catalyzed Cross-Coupling

Nickel-catalyzed cross-coupling reactions provide a more economical alternative to palladium-based systems for the synthesis of arylphosphonates.[1][7] These reactions can effectively couple aryl halides or triflates with dialkyl phosphites.

Note: The following is a general procedure based on protocols for similar aryl phosphonates and may require optimization for the synthesis of this compound.

Materials:

-

Bromobenzene or Iodobenzene

-

Dimethyl phosphite

-

Nickel(II) chloride (NiCl₂) or other Ni(II) precatalyst

-

Ligand (e.g., triphenylphosphine (B44618) or a bidentate phosphine (B1218219) ligand)

-

Base (e.g., triethylamine)

-

Solvent (e.g., toluene (B28343) or solvent-free)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), dimethyl phosphite (1.2-1.5 equiv), and the base (e.g., triethylamine, 1.5-2.0 equiv).

-

Add the nickel precatalyst (5-10 mol%) and the ligand (if required).

-

The reaction can be performed neat or in a solvent like toluene.

-

Heat the reaction mixture, potentially using microwave irradiation to accelerate the reaction.[1]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and purify the product, typically by vacuum distillation or column chromatography.

| Parameter | General Range | Reference |

| Yield | Good to excellent | [1] |

| Reaction Time | Can be rapid with microwave heating | [1] |

| Temperature | Elevated temperatures, often with microwave | [1] |

| Catalyst Loading | 5-10 mol% NiCl₂ | [1] |

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: Mechanism of the classical Michaelis-Arbuzov reaction.

Caption: General experimental workflow for catalytic synthesis.

Caption: Comparison of synthetic approaches to this compound.

Conclusion

The synthesis of this compound has evolved significantly from the classical Michaelis-Arbuzov reaction. While this traditional method remains important for the synthesis of alkylphosphonates, its utility for preparing arylphosphonates from unactivated aryl halides is limited. Modern transition metal-catalyzed cross-coupling reactions, particularly those employing copper, palladium, and nickel catalysts, have emerged as powerful and versatile alternatives. These catalytic methods offer significant advantages, including milder reaction conditions, higher yields, and a broader tolerance of functional groups, making them highly valuable for researchers in drug development and organic synthesis. This guide provides the necessary theoretical background and practical experimental details to enable the successful synthesis of this compound using these advanced methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Copper-Catalyzed C-P Bond Construction via Direct Coupling of Phenylboronic Acids with H-Phosphonate Diesters [organic-chemistry.org]

- 4. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Analysis of Dimethyl Phenylphosphonate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of Dimethyl Phenylphosphonate (DMPP). It details the structural information revealed by NMR, presents quantitative data in tabular format, outlines experimental protocols, and uses visualizations to clarify key nuclear interactions.

Introduction

This compound (DMPP), CAS No. 756-79-6, is an organophosphorus compound widely used in organic synthesis and as a precursor for various ligands and materials. The precise characterization of its molecular structure is critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of DMPP. This document offers a detailed examination of its ¹H and ³¹P NMR spectra.

Data Presentation: ¹H and ³¹P NMR

The NMR spectra of DMPP were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

The proton NMR spectrum of DMPP displays distinct signals for the aromatic protons of the phenyl group and the methyl protons of the two methoxy (B1213986) groups. The phosphorus atom (³¹P), having a nuclear spin of I=1/2, couples with nearby protons, leading to characteristic splitting patterns.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constants (J) Hz | Assignment |

|---|---|---|---|---|

| 7.72 | Doublet of Doublets (dd) | 2H | ³J(P-H) = 13.9³J(H-H) = 7.8 | Ortho-protons (Hortho) |

| 7.45 - 7.51 | Multiplet (m) | 1H | - | Para-proton (Hpara) |

| 7.35 - 7.42 | Multiplet (m) | 2H | - | Meta-protons (Hmeta) |

| 3.67 | Doublet (d) | 6H | ³J(P-H) = 11.2 | Methoxy-protons (-OCH₃) |

Data sourced from reference[1].

Interpretation:

-

Methoxy Protons (-OCH₃): The six protons from the two equivalent methoxy groups appear as a single doublet at 3.67 ppm.[1] This splitting is due to a three-bond coupling to the phosphorus nucleus (³J(P-O-C-H)).[1]

-

Aromatic Protons (C₆H₅):

-

The two protons in the ortho positions relative to the phosphonate (B1237965) group are deshielded and resonate at 7.72 ppm.[1] Their signal is a doublet of doublets, resulting from coupling to the adjacent meta-protons (³J(H-H)) and a three-bond coupling to the phosphorus atom (³J(P-C-C-H)).[1]

-

The meta and para protons appear as overlapping multiplets between 7.35 and 7.51 ppm.[1]

-

³¹P NMR Spectral Data

The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom. For DMPP, a single resonance is observed, consistent with one unique phosphorus nucleus in the molecule.

Table 2: ³¹P NMR Spectral Data for this compound (162 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity (¹H Decoupled) | Reference Standard |

|---|---|---|

| 21.7 | Singlet | 85% H₃PO₄ |

Data sourced from reference[1].

Interpretation:

-

With proton decoupling, the spectrum simplifies to a single sharp peak at 21.7 ppm, confirming the presence of a single phosphorus environment.[1] Without decoupling, this signal would appear as a complex multiplet due to couplings with the methoxy and aromatic protons.

Experimental Protocols

Standard NMR experiments can be performed to acquire high-quality spectra for DMPP.

Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H NMR referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Spectrometer: Data can be acquired on a 400 MHz (or higher) NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Relaxation Delay: 1-5 seconds.

-

-

³¹P NMR Acquisition:

Visualization of Key NMR Interactions

The most significant structural feature revealed by the NMR of DMPP is the spin-spin coupling between the central phosphorus atom and adjacent protons. This interaction, transmitted through covalent bonds, is crucial for signal assignment. The diagram below illustrates the primary coupling pathways.

Caption: Key ³¹P-¹H spin-spin coupling pathways in this compound.

Conclusion

The ¹H and ³¹P NMR spectra of this compound provide definitive structural confirmation. The ¹H spectrum is characterized by a doublet for the methoxy protons and distinct signals for the aromatic protons, with splitting patterns dictated by both H-H and P-H coupling. The ³¹P spectrum shows a single resonance, consistent with the molecular structure. The data and protocols presented in this guide serve as a valuable resource for the routine analysis and characterization of this important organophosphorus compound.

References

The Thermal Decomposition of Dimethyl Phenylphosphonate: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Phenylphosphonate (B1237145) (DMPP) is an organophosphorus compound with a phenyl group and two methoxy (B1213986) groups attached to a central phosphorus atom. Its thermal stability and decomposition pathways are of significant interest in various fields, including flame retardancy, material science, and as potential precursors in chemical synthesis. Understanding the mechanisms by which DMPP breaks down under heat is crucial for predicting its behavior in high-temperature applications and for the development of safer, more effective phosphorus-based materials.

The thermal degradation of organophosphorus esters is highly dependent on the nature of the substituents attached to the phosphorus atom. Generally, these compounds can decompose through a variety of pathways, including radical mechanisms, rearrangements, and elimination reactions. The presence of the phenyl group in DMPP, as opposed to a methyl group in the well-studied DMMP, is expected to significantly influence the decomposition process due to its electronic and steric effects.

Anticipated Thermal Decomposition Pathways of Dimethyl Phenylphosphonate

Based on the established literature for analogous organophosphonates, the thermal decomposition of DMPP is likely to proceed through several key pathways. These can be broadly categorized into primary and secondary decomposition steps.

Primary Decomposition Pathways

The initial steps in the thermal degradation of DMPP are expected to involve the cleavage of the P-O and P-C bonds.

-

P-O Bond Cleavage: The scission of the P-OCH₃ bond is a common initial step in the pyrolysis of phosphonates. This can occur through a homolytic cleavage to form a methoxy radical (•OCH₃) and a phenylphosphonyl radical. Alternatively, an intramolecular rearrangement can lead to the formation of methyl phenylphosphonate and formaldehyde.

-

P-C Bond Cleavage: The bond between the phosphorus atom and the phenyl group can also break at elevated temperatures, yielding a phenyl radical (•C₆H₅) and a dimethyl phosphite (B83602) radical. The relative stability of the phenyl radical suggests this pathway may be significant.

Secondary Decomposition and Product Formation

The reactive intermediates generated during the primary decomposition will undergo further reactions to form a complex mixture of final products. These can include:

-

Volatile Phosphorus-Containing Species: Further fragmentation of the phosphorus-containing radicals can lead to the formation of smaller, volatile species such as PO•, PO₂, and various phosphoric and phosphonic acids. These species are often key to the gas-phase flame retardant activity of organophosphorus compounds.

-

Aromatic Compounds: The phenyl group can lead to the formation of various aromatic products, including benzene, phenol, and biphenyl, through radical recombination and hydrogen abstraction reactions.

-

Small Gaseous Molecules: The decomposition of the methoxy groups will generate small molecules such as methane, formaldehyde, methanol, carbon monoxide, and carbon dioxide.

-

Char Formation: At higher temperatures, polymerization and cross-linking of the decomposition products can lead to the formation of a phosphorus-rich char. This condensed-phase mechanism contributes to the flame retardant properties by forming an insulating layer.

Experimental Methodologies for Studying Thermal Decomposition

A combination of analytical techniques is typically employed to elucidate the thermal decomposition mechanism of a compound like DMPP.

| Experimental Technique | Information Obtained |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature range of the material. Provides information on the mass loss as a function of temperature. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, indicating whether the decomposition processes are endothermic or exothermic. |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Separates and identifies the volatile decomposition products. This is a powerful tool for elucidating the decomposition pathways. |

| In-situ Fourier-Transform Infrared Spectroscopy (FTIR) | Monitors the changes in functional groups of the material in real-time as it is heated, providing insights into the chemical transformations occurring in the condensed phase. |

| Theoretical Calculations (e.g., Density Functional Theory - DFT) | Can be used to model the potential energy surfaces of various decomposition pathways, calculate bond dissociation energies, and predict the stability of intermediates and products. |

A typical experimental workflow for investigating the thermal decomposition of DMPP would involve an initial thermal stability screening using TGA and DSC, followed by detailed product analysis using Py-GC-MS and in-situ FTIR to identify the decomposition products and intermediates. Theoretical calculations would complement the experimental data to provide a more complete picture of the reaction mechanisms.

Visualizing the Decomposition Process

The logical flow of an investigation into the thermal decomposition of DMPP can be visualized as follows:

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Phenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Phenylphosphonate (B1237145) (DMPP) is an organophosphorus compound with the chemical formula C₈H₁₁O₃P.[1][2] It is a colorless to pale yellow, clear liquid with a distinctive odor.[3][4] This document provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and its known reactivity. DMPP serves as a versatile intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals, and is also utilized as a flame retardant.[4] The presence of a phenyl group attached to the phosphorus atom enhances its thermal stability while maintaining the high reactivity of the phosphonate (B1237965) group.[5]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Dimethyl Phenylphosphonate are summarized below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁O₃P | [1][2][3] |

| Molecular Weight | 186.15 g/mol | [1][5] |

| CAS Number | 2240-41-7 | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 247 °C at 760 mmHg | [1][3][5][6] |

| 103-104 °C at 4 Torr | [7] | |

| Density | 1.15 - 1.2 g/cm³ at 20°C | [1][5][6] |

| Specific Gravity (20/20) | 1.19 | [3] |

| Refractive Index (n20/D) | 1.5080 to 1.5100 | [1][3] |

| Flash Point | 117.3 °C to 154 °C | [1][3][5] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [5][6] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |

Chromatographic and Spectroscopic Data

| Property | Value | Reference(s) |

| LogP (Octanol/Water Partition Coefficient) | 0.9 - 0.95 | [1][5][6] |

| ¹H NMR (in CDCl₃) | δ 7.80 (A), 7.63-7.33 (B), 3.758 (C, J(P-31,C)=11.1Hz) | [8] |

| ³¹P NMR (in CDCl₃) | δ 21.5 | [9] |

| IR (neat, cm⁻¹) | 1715 (C=O), 1250 (P=O), 1030 (P-O-C) | [9] |

| Mass Spectrometry (EI-MS) | Molecular Ion Peak: 186 m/z | [8][10] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the Michaelis-Arbuzov reaction and the reaction of phenylphosphonic dichloride with methanol.

3.1.1. Michaelis-Arbuzov Reaction

This reaction is a widely used method for synthesizing phosphonates. For DMPP, an adapted approach involves the reaction of a trialkyl phosphite (B83602) with a phenyl halide.[5] A specific example is the reaction of trimethyl phosphite with an equimolar quantity of iodobenzene, which has been shown to yield this compound.[11]

References

- 1. lookchem.com [lookchem.com]

- 2. Dimethylphenylphosphonate [webbook.nist.gov]

- 3. This compound | 2240-41-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CAS 2240-41-7: Dimethyl P-phenylphosphonate | CymitQuimica [cymitquimica.com]

- 5. This compound (2240-41-7) for sale [vulcanchem.com]

- 6. This compound | CAS#:2240-41-7 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. PHENYLPHOSPHONIC ACID DIMETHYL ESTER(2240-41-7) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. PHENYLPHOSPHONIC ACID DIMETHYL ESTER(2240-41-7) IR2 [m.chemicalbook.com]

- 11. prepchem.com [prepchem.com]

CAS number and molecular structure of Dimethyl Phenylphosphonate

An In-depth Technical Guide to Dimethyl Phenylphosphonate (B1237145)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl Phenylphosphonate (DMPP), a versatile organophosphorus compound. This document covers its fundamental chemical properties, molecular structure, synthesis protocols, and its current and potential applications in research and development.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its utility as a chemical intermediate and flame retardant.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 2240-41-7 | [2][3][4] |

| Molecular Formula | C8H11O3P | [1][2][3] |

| Molecular Weight | 186.15 g/mol | [1][4] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | Dimethyl benzenephosphonate, Phenylphosphonic acid dimethyl ester | [1][2] |

| Appearance | Colorless to very pale yellow clear liquid | [1][4] |

| Density | 1.15 g/cm³ | [2] |

| Boiling Point | 247 °C at 760 mmHg | [2] |

| Flash Point | 117.3 °C | [2] |

| Refractive Index | 1.5080 to 1.5100 | [2] |

| InChI Key | OXDOANYFRLHSML-UHFFFAOYSA-N | [3][4] |

| SMILES | P(OC)(OC)(=O)C1=CC=CC=C1 | [1] |

Molecular Structure and Visualization

The molecular structure of this compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a phenyl group and two methoxy (B1213986) groups.[1] This structure is key to its reactivity and utility in organic synthesis.

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

This compound is synthesized through various methods, commonly involving the reaction of a phosphorus-containing compound with a phenyl source. Below is a representative experimental protocol based on common organophosphorus synthesis techniques.

Representative Synthesis Protocol: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds. A plausible synthesis route for this compound involves the reaction of trimethyl phosphite (B83602) with iodobenzene (B50100).[5]

Reaction Scheme: (CH₃O)₃P + C₆H₅I → (CH₃O)₂P(=O)C₆H₅ + CH₃I

Materials:

-

Trimethyl phosphite

-

Iodobenzene

-

Anhydrous reaction vessel

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Distillation apparatus

Procedure:

-

Equimolar quantities of trimethyl phosphite and iodobenzene are added to a dry, inert-atmosphere reaction flask.[5]

-

The reaction mixture is heated. The progress of the reaction can be monitored by observing the formation of methyl iodide as a byproduct.

-

Upon completion of the reaction, the crude product is purified.

-

Purification is typically achieved via vacuum distillation to separate the this compound from any remaining starting materials and byproducts.

A similar approach involves the reaction of phenylphosphonyl dichloride with methanol (B129727) in the presence of a base like sodium hydroxide.[6]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its derivatives are valuable in various scientific and industrial fields.

-

Organic Synthesis: It serves as a crucial reagent for synthesizing a range of phosphorus-containing organic compounds.[7]

-

Pharmaceutical Intermediate: Phosphonates are recognized as non-hydrolyzable phosphate (B84403) mimics, making them important structural motifs in drug design.[8] They are used as intermediates in the synthesis of pharmaceuticals, including antiviral and anticancer agents.[1][9]

-

Catalysis: Phenylphosphonate compounds have demonstrated potential in catalysis, such as in the synthesis of dimethyl carbonate from CO₂ and methanol.[7]

-

Materials Science: The compound is used in the development of novel functional materials.[7]

-

Flame Retardants: It is utilized as a flame retardant, potentially as a greener alternative to halogenated compounds.[1][7]

Role in Signaling Pathways and Mechanism of Action

While specific signaling pathways for this compound are not extensively documented, the broader class of phosphonates is known to function as phosphate mimics, enabling them to act as competitive inhibitors for enzymes that process phosphate-containing substrates, such as kinases and phosphatases.[8] This inhibitory action is a cornerstone of their therapeutic potential.

References

- 1. CAS 2240-41-7: Dimethyl P-phenylphosphonate | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Dimethylphenylphosphonate [webbook.nist.gov]

- 4. This compound | 2240-41-7 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound (2240-41-7) for sale [vulcanchem.com]

- 8. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of Dimethyl Phenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phenylphosphonate (B1237145) (DMPP), an organophosphorus compound, and its derivatives are of significant interest in medicinal chemistry and materials science. A thorough understanding of their molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations provide a powerful and cost-effective avenue to elucidate these properties at the atomic level. This technical guide details the application of computational methodologies, particularly Density Functional Theory (DFT), to the study of dimethyl phenylphosphonate, offering a roadmap for in-silico investigation. While direct extensive experimental data for DMPP is not broadly available in foundational literature, this guide leverages established computational protocols for analogous organophosphorus compounds to present a robust framework for its study.

Core Computational Methodologies

The in-silico analysis of this compound hinges on quantum mechanical calculations that solve the Schrödinger equation for the molecule. Among the available methods, Density Functional Theory (DFT) stands out for its optimal balance of computational efficiency and accuracy.[1]

Density Functional Theory (DFT)

DFT methods are employed to calculate the electronic structure of a molecule based on its electron density.[1] This approach is computationally less demanding than wavefunction-based methods, yet it yields reliable results for a variety of molecular properties.[2] A typical DFT calculation involves the selection of a functional and a basis set.

-

Functionals: The choice of a functional is critical as it approximates the exchange-correlation energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[3][4]

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(2d,2p), are commonly employed for organophosphorus compounds.[4][5] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding environment around the phosphorus atom.

Experimental Protocols: A Computational Approach

The following outlines a detailed computational protocol for the quantum chemical analysis of this compound.

1. Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the DMPP molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry of the molecule.

2. Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data for validation of the computational method.

3. Electronic Property Analysis: Once a stable geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions. Key properties include:

- Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

- Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack.[6]

Data Presentation: Illustrative Results

The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations on this compound. The values presented here are illustrative and based on typical results for similar organophosphorus compounds.

Table 1: Optimized Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P=O | 1.48 | - | - |

| P-C(phenyl) | 1.80 | - | - |

| P-O(methoxy) | 1.60 | - | - |

| O-P-O | - | 105.0 | - |

| C-P-O | - | 110.0 | - |

| O=P-C-C | - | - | 30.0 |

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| P=O stretch | Phosphoryl | 1250 |

| P-C stretch | Phenyl-Phosphorus | 750 |

| O-CH₃ stretch | Methoxy | 2950 |

| C-H stretch (aromatic) | Phenyl | 3050 |

Table 3: Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 6.7 |

| Ionization Potential | 7.5 |

| Electron Affinity | 0.8 |

Mandatory Visualizations

Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Density Functional Theory in the Prediction of Mutagenicity: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. scispace.com [scispace.com]

- 6. Detection of Dimethyl Methyl Phosphonate by Silica Molecularly Imprinted Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Dimethyl Phenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Dimethyl Phenylphosphonate (B1237145) (DMPP). Given the limited publicly available quantitative data for DMPP, this guide focuses on established experimental protocols for determining these crucial physicochemical properties. Where specific data for DMPP is unavailable, information on analogous compounds is presented to provide insights into its expected behavior.

Introduction to Dimethyl Phenylphosphonate

This compound is an organophosphorus compound with the chemical formula C₈H₁₁O₃P. It is a colorless liquid at room temperature and is primarily of interest as a chemical intermediate in various synthetic processes.[1][2] Understanding its solubility and stability is critical for its handling, storage, and application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁O₃P | [3] |

| Molecular Weight | 186.15 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Boiling Point | 247.0 ± 9.0 °C at 760 mmHg | [3] |

| Flash Point | 117.3 ± 39.1 °C | [3] |

| LogP | 0.95 | [3] |

Solubility Profile

To illustrate the solubility behavior of a structurally related compound, Table 2 presents the solubility of Phenylphosphonic Acid (PPA) in various organic solvents.[5] PPA differs from DMPP in that it has two acidic hydroxyl groups instead of the two methoxy (B1213986) groups. This difference will significantly impact its solubility, particularly its pH-dependent aqueous solubility. However, the trend of solubility in organic solvents can provide a useful reference.

Table 2: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Solvents at Different Temperatures

| Temperature (K) | n-Propanol | Acetone (B3395972) | Acetonitrile (B52724) | Ethyl Acetate (B1210297) | Chloroform |

| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |

| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |

| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |

| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |

| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |

| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |

| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |

| Data sourced from a study by He et al. (2016).[5] |

The solubility of Phenylphosphonic Acid increases with temperature in all the tested solvents.[5] The solubility follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[5]

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and handling. Phosphonate (B1237965) esters are known to be susceptible to degradation under various conditions, including hydrolysis, thermal stress, and photolysis.[6][7][8]

Hydrolytic Stability

Phosphonate esters can undergo hydrolysis, which involves the cleavage of the ester bond.[6] For this compound, this would lead to the formation of methyl phenylphosphonate and subsequently phenylphosphonic acid, with the release of methanol (B129727) at each step. The rate of hydrolysis is typically dependent on pH and temperature. While specific kinetic data for DMPP is not available, studies on similar compounds like Dimethyl Methylphosphonate (DMMP) show that hydrolysis is faster at higher pH values.[9]

Thermal Stability

Thermal degradation of organophosphorus esters, including phosphonates, generally proceeds via the elimination of a phosphorus acid.[7][10] For aryl phosphonates, this process occurs at somewhat higher temperatures compared to alkyl phosphates.[7][11] The thermal decomposition of DMPP is expected to be influenced by temperature and the presence of catalysts.[12][13][14]

Photostability

The photostability of this compound would depend on its ability to absorb light in the UV-visible range and the subsequent photochemical reactions. The phenyl group in DMPP suggests potential for UV absorption and subsequent photodegradation. Specific photostability studies are required to determine its degradation profile upon exposure to light.

Experimental Protocols

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[15][16][17]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[17] Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Forced Degradation Study and Stability-Indicating HPLC Method Development

A forced degradation study is essential to understand the degradation pathways of a compound and to develop a stability-indicating analytical method that can separate the intact compound from its degradation products.[18][19]

Objective: To investigate the degradation of this compound under various stress conditions and to develop and validate an HPLC method capable of resolving the parent compound from its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Buffers (e.g., phosphate, acetate)

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reversed-phase HPLC column

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

Part 1: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).[20]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) at room temperature.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80 °C) in an oven.

-

Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Collection: At various time points, withdraw samples from each stress condition.

-

Neutralization/Quenching: Neutralize the acid and base-stressed samples. Quench the oxidative degradation reaction if necessary.

-

Analysis: Analyze the stressed samples by HPLC to observe the extent of degradation and the formation of degradation products.

Part 2: Stability-Indicating HPLC Method Development

-

Column and Mobile Phase Screening: Use the stressed samples to screen different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/buffer gradients) to achieve optimal separation of the parent peak and all degradation product peaks.[20]

-

Method Optimization: Fine-tune the mobile phase gradient, flow rate, column temperature, and detection wavelength to ensure good resolution, peak shape, and sensitivity.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products, which can be confirmed using a PDA detector for peak purity analysis.

Caption: Experimental workflow for a forced degradation study and stability-indicating HPLC method development.

Signaling Pathways and Logical Relationships

As this compound is primarily a chemical intermediate, it is not typically associated with specific biological signaling pathways. However, in the context of its potential as a prodrug, its stability and degradation would be a critical logical relationship to consider.

Caption: Logical relationship of DMPP as a potential prodrug.

Conclusion

This technical guide has outlined the key considerations for the solubility and stability of this compound. While specific quantitative data for DMPP is sparse, this guide provides robust and detailed experimental protocols that can be employed by researchers to determine these critical parameters. The provided workflows and illustrative data from analogous compounds serve as a valuable resource for initiating and conducting comprehensive studies on this compound or other related phosphonate esters in a drug discovery and development setting.

References

- 1. lookchem.com [lookchem.com]

- 2. Dimethylphenylphosphonate [webbook.nist.gov]

- 3. This compound | CAS#:2240-41-7 | Chemsrc [chemsrc.com]

- 4. Dimethyl phenylphosphonite | C8H11O2P | CID 76277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. scielo.br [scielo.br]

- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. benchchem.com [benchchem.com]

Unveiling the Synthesis of Dimethyl (phenyl(phenylamino)methyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the plausible mechanism for the synthesis of Dimethyl (phenyl(phenylamino)methyl)phosphonate, a prominent α-aminophosphonate with significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its synthesis and further investigation.

Core Synthesis: The Kabachnik-Fields Reaction

The most prevalent and efficient method for synthesizing Dimethyl (phenyl(phenylamino)methyl)phosphonate is the Kabachnik-Fields reaction. This one-pot, three-component condensation reaction involves the coupling of an amine, a carbonyl compound, and a hydrophosphoryl compound.[1][2] For the target molecule, these components are aniline (B41778), benzaldehyde (B42025), and dimethyl phosphite (B83602), respectively.

The reaction mechanism of the Kabachnik-Fields reaction is dependent on the nature of the reactants.[1][3] Two primary pathways are proposed: the "imine" pathway and the "α-hydroxyphosphonate" pathway.[3][4] Given the weakly basic nature of aniline, the reaction is believed to proceed preferentially through the formation of an imine intermediate.[1]

Plausible "Imine" Pathway Mechanism

-

Imine Formation: The reaction initiates with the acid-catalyzed reaction between benzaldehyde and aniline to form a Schiff base (an imine) and water.

-

Phosphite Addition: The dimethyl phosphite then acts as a nucleophile, adding to the electrophilic carbon of the imine. This step, known as hydrophosphonylation, forms the final Dimethyl (phenyl(phenylamino)methyl)phosphonate product.[2]

The use of catalysts, such as Lewis acids or dehydrating agents, can accelerate the reaction.[2] Furthermore, solvent-free conditions have been shown to be highly effective, often leading to higher yields and shorter reaction times.[5]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Dimethyl (phenyl(phenylamino)methyl)phosphonate via a solvent-free Kabachnik-Fields reaction.

Materials:

-

Benzaldehyde

-

Aniline

-

Dimethyl phosphite

-

Catalyst (e.g., Magnesium Perchlorate)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, combine benzaldehyde (1.0 mmol), aniline (1.0 mmol), dimethyl phosphite (1.0 mmol), and a catalytic amount of magnesium perchlorate (B79767) (e.g., 10 mol%).

-

Stir the mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, dissolve the crude product in ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure Dimethyl (phenyl(phenylamino)methyl)phosphonate.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of α-aminophosphonates, including Dimethyl (phenyl(phenylamino)methyl)phosphonate, under various catalytic and solvent-free conditions.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Magnesium Perchlorate | Solvent-free | Room Temp. | 15-60 min | 90-98 | [5] |

| Nano-TiO2 | Solvent-free | 50 | 10-15 min | 86-96 | [6] |

| None (Ultrasound) | Solvent-free | - | 19-46 min | 89-95 | [6] |

| Diethyl(phenyl(phenylamino)methyl)phosphonate (similar structure) | - | - | - | 92 | [7] |

Visualizing the Synthesis

To further clarify the reaction pathway and experimental workflow, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Plausible 'Imine' Pathway for the Kabachnik-Fields Reaction.

Caption: Experimental Workflow for Synthesis and Purification.

References

- 1. Kabachnik-Fields Reaction [organic-chemistry.org]

- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction with Dimethyl Benzylphosphonate

Audience: Researchers, scientists, and drug development professionals.

Note on Reagent: These application notes detail the use of Dimethyl Benzylphosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. The chemically related compound, Dimethyl Phenylphosphonate (Ph-P(O)(OMe)₂), lacks the necessary acidic α-protons on a carbon atom and is therefore unsuitable for this transformation. It is presumed that Dimethyl Benzylphosphonate (PhCH₂-P(O)(OMe)₂) is the intended reagent for the olefination of aldehydes.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of carbon-carbon double bonds, particularly for producing (E)-alkenes.[1][2] This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion.[1] The use of phosphonate (B1237965) reagents like dimethyl benzylphosphonate offers significant advantages over the traditional Wittig reaction, including the generation of more nucleophilic carbanions and a simplified purification process due to the water-soluble nature of the phosphate (B84403) byproduct.[1][2][3]

This document provides detailed protocols for performing the HWE reaction using dimethyl benzylphosphonate to synthesize stilbenes and related structures, which are of significant interest in materials science and medicinal chemistry.

Key Features:

-

High (E)-Stereoselectivity: The reaction typically yields the trans-alkene as the major product, often with excellent selectivity.[4][5]

-

Milder Reaction Conditions: The phosphonate carbanions are highly reactive and can react efficiently with a broad range of aldehydes.[2]

-

Facile Purification: The dimethyl phosphate byproduct is water-soluble, allowing for straightforward removal by aqueous extraction.[1][3]

-

Broad Substrate Scope: The reaction is compatible with various functional groups on the aldehyde partner.

Reaction Principle and Mechanism

The HWE reaction proceeds in three main stages:

-

Deprotonation: A base abstracts an acidic proton from the carbon alpha to the phosphonyl group of dimethyl benzylphosphonate, forming a resonance-stabilized phosphonate carbanion (also known as a phosphorus ylide).[1][5]

-

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde, leading to the formation of diastereomeric β-alkoxyphosphonate intermediates (oxaphosphetanes).[1][3] This step is typically the rate-limiting step.[1]

-

Elimination: The intermediate collapses, eliminating a stable dimethyl phosphate salt and forming the alkene. The stereochemical outcome is largely determined by the thermodynamic stability of the intermediates, which favors the pathway leading to the (E)-alkene.[1][5]

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

The following are general procedures for the HWE reaction using dimethyl benzylphosphonate. All reactions should be conducted in oven- or flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical for success.

Protocol 3.1: Using Sodium Hydride (NaH) in THF

This protocol is suitable for a wide range of aromatic and aliphatic aldehydes.

Materials:

-

Dimethyl benzylphosphonate

-

Aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Ylide:

-

To a round-bottom flask equipped with a magnetic stir bar, add NaH (1.2 equivalents).

-

Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under an inert atmosphere.

-

Add anhydrous THF to the flask to create a suspension. Cool the suspension to 0 °C in an ice bath.[6]

-

Slowly add a solution of dimethyl benzylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases. The solution should become clear or slightly hazy.[6]

-

-

Reaction with Aldehyde:

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).[6]

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[6]

-

Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[6]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired stilbene.

-

Protocol 3.2: Using n-Butyllithium (n-BuLi) in THF

This protocol is effective but requires careful temperature control due to the high reactivity of n-BuLi.

Materials:

-

Dimethyl benzylphosphonate

-

Aldehyde

-

n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Other work-up reagents as listed in Protocol 3.1

Procedure:

-

Preparation of Ylide:

-

To a round-bottom flask, add a solution of dimethyl benzylphosphonate (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. A color change (often to yellow or orange) indicates ylide formation.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

-

Reaction with Aldehyde:

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor progress by TLC.

-

-

Work-up and Purification:

-

Follow the work-up and purification steps as described in Protocol 3.1.

-

General Experimental Workflow

The logical flow from reaction setup to final product analysis is outlined below.

Caption: General experimental workflow for the HWE reaction.

Representative Data

The HWE reaction of dimethyl benzylphosphonate with various aldehydes generally provides high yields of (E)-stilbenes. The following table summarizes typical results compiled from literature precedents.[4]

| Entry | Aldehyde | Base/Solvent | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | KOtBu / THF | >90 | >99:1 |

| 2 | 4-Methoxybenzaldehyde | NaH / THF | 85-95 | >95:5 |

| 3 | 4-Nitrobenzaldehyde | KOtBu / THF | ~99 | >99:1 |

| 4 | 4-Chlorobenzaldehyde | NaH / THF | 80-90 | >95:5 |

| 5 | Cinnamaldehyde | NaH / THF | 75-85 | (E,E) major |

| 6 | Hexanal | n-BuLi / THF | 70-80 | >90:10 |

Yields and ratios are estimates based on typical outcomes for stabilized phosphonates and may vary based on specific reaction conditions and purification efficiency.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive base (NaH) or inaccurate titer (n-BuLi). | Use a fresh bottle of NaH or titrate the n-BuLi solution. Ensure anhydrous conditions. |

| Insufficient deprotonation time/temperature. | Allow ylide formation to proceed for the full recommended time. | |

| Sterically hindered aldehyde. | Increase reaction temperature or extend reaction time. A stronger base may be required. | |

| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC until the limiting reagent is consumed. |

| Product lost during work-up or purification. | Ensure pH is neutral before extraction. Optimize chromatography conditions. | |

| Aldehyde is unstable to basic conditions (e.g., self-condensation). | Add aldehyde at a lower temperature (-78 °C). Consider using a milder base system like LiCl/DBU (Masamune-Roush conditions).[7][8] | |

| Poor E/Z Selectivity | Reaction run at too low a temperature, preventing equilibration. | For higher E-selectivity, run the reaction at room temperature rather than -78 °C.[1][5] |

| Presence of certain metal cations (e.g., K+ may favor Z-alkene in some systems). | Use Li+ or Na+ based bases for higher E-selectivity.[1][5] |

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Horner-Wadsworth-Emmons_reaction [chemeurope.com]

- 6. benchchem.com [benchchem.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols: Dimethyl Phenylphosphonate as a Flame Retardant in Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Dimethyl Phenylphosphonate (B1237145) (DMPP) and its derivatives as effective flame retardants in epoxy resin formulations. The information is compiled for professionals in research and development seeking to enhance the fire safety of epoxy-based materials.

Introduction

Epoxy resins are widely used for their excellent mechanical properties, chemical resistance, and adhesion. However, their inherent flammability restricts their application in sectors requiring high fire safety standards. Phosphorus-based flame retardants, such as Dimethyl Phenylphosphonate (DMPP), offer a halogen-free alternative to traditional flame retardants, which are often associated with environmental and health concerns. DMPP and its derivatives act in both the condensed and gas phases to suppress combustion, primarily through char formation and the release of radical scavengers.[1][2] This document outlines the application of these phosphonates in epoxy resins, providing quantitative data and detailed experimental protocols.

Mechanism of Flame Retardancy

The flame retardant action of phenylphosphonates in epoxy resins is a multi-faceted process that occurs in both the gas and condensed phases during combustion. Upon heating, the phosphonate (B1237965) compounds decompose to produce phosphoric and polyphosphoric acids. These acids promote the dehydration of the epoxy polymer to form a stable, insulating char layer on the surface.[3][4] This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatile compounds.[3][4] In the gas phase, phosphorus-containing radicals are released, which act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction.[2]

Below is a diagram illustrating the proposed flame retardancy mechanism:

Quantitative Data on Flame Retardant Performance

The effectiveness of this compound and its derivatives as flame retardants in epoxy resins has been evaluated using various standard tests, including the Limiting Oxygen Index (LOI), UL-94 vertical burn test, and cone calorimetry. The following tables summarize the performance of different phosphonate-based flame retardants in epoxy resin systems.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Rating

| Flame Retardant Additive | Loading (wt%) | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Reference |

| Pure Epoxy | 0 | 0 | - | Not Classified | [5] |

| BDMPP | 14 | 1.11 | 33.8 | V-0 | [3][4] |

| DMPY | 9 | - | 28.7 | V-0 | [6] |

| PDPA | 4 | - | 33.4 | V-0 | [6] |

| PPAP | 5 | - | 30.8 | V-0 | [6] |

| DOPO-POSS | 2.5 | - | 30.2 | V-1 | [6] |

| Fluorinated α-aminophosphonate | - | - | 34.6 | - | [1] |

| PDDP | 12 | - | 35.0 | V-0 | [7] |

| PDDP + APP | 4 + 4 | - | 34.6 | V-0 | [7] |

BDMPP: bis(2,6-dimethyphenyl) phenylphosphonate; DMPY: a phosphonate derivative; PDPA: a phosphonate derivative; PPAP: a phosphonate derivative; DOPO-POSS: a polyhedral oligomeric silsesquioxane containing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide; PDDP: a polyphosphonate; APP: ammonium (B1175870) polyphosphate.

Table 2: Cone Calorimetry Data

| Sample | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) | Reference |

| Pure Epoxy | - | - | - | - |

| EP/14 wt% BDMPP | Reduced | Reduced | Increased | [3][4] |

| EP/4 wt% PDPA | Reduced by 40.9% | Reduced by 24.6% | - | [6] |

| EP-12 (12 wt% PDDP) | Reduced by 54.8% | Reduced by 26.8% | - | [7] |

| EP-4+4 (4 wt% PDDP + 4 wt% APP) | Reduced by 62.7% | Reduced by 35.9% | - | [7] |

Experimental Protocols

The following are detailed protocols for the preparation of flame-retardant epoxy resins and their subsequent testing.

Preparation of Flame-Retardant Epoxy Resin Samples

This protocol describes the general procedure for incorporating an additive flame retardant like a this compound derivative into an epoxy resin matrix.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

-

Curing agent (e.g., 4,4'-diaminodiphenylmethane (DDM) or m-phenylenediamine)

-

This compound (DMPP) or its derivative

-

Beakers, stirring rods, hot plate with magnetic stirring

-

Vacuum oven

-

Molds (e.g., silicone or Teflon)

Procedure:

-

Accurately weigh the desired amounts of epoxy resin, curing agent, and the phosphonate flame retardant. The loading level of the flame retardant is typically between 4 and 15 wt%.[3][4][6][7]

-

Preheat the epoxy resin to a moderate temperature (e.g., 80-120°C) to reduce its viscosity.

-

Add the weighed phosphonate flame retardant to the preheated epoxy resin and stir mechanically until a homogeneous mixture is obtained.

-

Add the curing agent to the mixture and continue stirring for several minutes to ensure uniform distribution.

-

Place the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the degassed mixture into preheated molds of the desired dimensions for testing.

-

Cure the samples in an oven using a specific curing cycle (e.g., 150°C for 2 hours, followed by 180°C for 2 hours).

-

After curing, the samples may be post-cured at a higher temperature (e.g., 200°C for 2 hours) to ensure complete reaction.

-

Allow the samples to cool to room temperature before demolding and testing.

Flame Retardancy Testing

4.2.1. Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support the flaming combustion of a material.

Apparatus:

-

LOI instrument conforming to ASTM D2863 or ISO 4589.

-

Test specimens of specified dimensions.

Procedure:

-

Place the test specimen vertically in the center of the glass chimney of the LOI instrument.

-

Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

-

Ignite the top of the specimen with a pilot flame.

-

Observe the burning behavior of the specimen.

-

Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that sustains burning for a specified time or consumes a specified length of the specimen is determined.

-

The LOI is expressed as the percentage of oxygen in the mixture.

4.2.2. UL-94 Vertical Burning Test

This test assesses the flammability of a plastic material in a vertical orientation.

Apparatus:

-

UL-94 test chamber.

-

Burner with a specified flame height.

-

Timer.

-

Cotton patch.

-

Test specimens of specified dimensions.

Procedure:

-

Mount the specimen vertically in the test chamber.

-

Place a layer of dry absorbent cotton below the specimen.

-

Apply a specified flame to the bottom edge of the specimen for 10 seconds and then remove it.

-

Record the afterflame time (t1).

-

Immediately after the flame extinguishes, reapply the flame for another 10 seconds.

-

Record the second afterflame time (t2) and the afterglow time.

-

Note if any flaming drips ignite the cotton below.

-

Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior as defined in the UL-94 standard. A V-0 rating indicates the best flame retardancy.[3][4][6]

4.2.3. Cone Calorimetry

Cone calorimetry measures the heat release rate and other combustion parameters of a material under a controlled heat flux.

Apparatus:

-

Cone calorimeter conforming to ASTM E1354 or ISO 5660.

-

Test specimens of specified dimensions (typically 100 mm x 100 mm).

Procedure:

-

Wrap the test specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

-

Position the sample holder under the conical heater at a specified distance to achieve the desired incident heat flux (e.g., 35 or 50 kW/m²).

-

Ignite the gases evolved from the sample surface with a spark igniter.

-

Continuously measure the oxygen concentration in the exhaust gas stream to determine the heat release rate.

-

Record other parameters such as time to ignition, mass loss rate, smoke production, and total heat released.

-

The test is typically terminated when flaming ceases or after a predetermined time.

Conclusion

This compound and its derivatives are highly effective halogen-free flame retardants for epoxy resins. They enhance the fire safety of epoxy materials by promoting the formation of a protective char layer and inhibiting combustion in the gas phase. The addition of these phosphonates can significantly increase the Limiting Oxygen Index, achieve a V-0 rating in the UL-94 test, and reduce the heat release rate as measured by cone calorimetry. The protocols provided in this document offer a standardized approach for the preparation and evaluation of flame-retardant epoxy resins, enabling researchers and scientists to develop safer and more reliable materials for a wide range of applications.

References

- 1. α-Aminophosphonate Derivatives for Enhanced Flame Retardant Properties in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behavior and mechanism of flame retardant epoxy resins with intrinsic phosphorus-nitrogen phenolic resin curing agents - Northwestern Polytechnical University [pure.nwpu.edu.cn]

- 3. semanticscholar.org [semanticscholar.org]

- 4. "Synthesis of a novel phosphonate flame retardant and its application i" by Yang Li, Hongbing Zheng et al. [repository.lsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Dimethyl Phenylphosphonate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Dimethyl Phenylphosphonate (B1237145) (DMPP) and its derivatives in polymer chemistry. The primary focus is on its role as a halogen-free flame retardant, a significant area of research driven by the need for safer and more environmentally friendly materials.

Application Notes

Introduction to Dimethyl Phenylphosphonate (DMPP)

This compound is an organophosphorus compound that has garnered significant attention in polymer science. Its chemical structure, featuring a phosphorus-carbon bond, imparts desirable properties when incorporated into polymer matrices. While it has several applications, its most prominent role is as a flame retardant, offering an effective alternative to halogenated compounds which are being phased out due to environmental and health concerns.[1][2][3]

Primary Application: Flame Retardancy